4-Benzoyltetrahydro-2H-pyran-4-carbonitrile

Catalog No.
S12240213
CAS No.
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile

Product Name

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile

IUPAC Name

4-benzoyloxane-4-carbonitrile

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c14-10-13(6-8-16-9-7-13)12(15)11-4-2-1-3-5-11/h1-5H,6-9H2

InChI Key

HSLNJNUMONMODP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C(=O)C2=CC=CC=C2

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring fused with a benzoyl group and a carbonitrile functional group. The molecular formula of this compound is C12H11NOC_{12}H_{11}NO, and it has a molecular weight of approximately 199.23 g/mol. The compound is notable for its potential applications in organic synthesis and pharmaceuticals due to the presence of both the benzoyl and carbonitrile groups, which can participate in various

The chemical reactivity of 4-benzoyltetrahydro-2H-pyran-4-carbonitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The benzoyl moiety can participate in electrophilic aromatic substitution reactions, making it a versatile building block for synthesizing more complex aromatic compounds.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group can be hydrolyzed to form corresponding carboxylic acids.

These reactions highlight the compound's utility in synthetic organic chemistry and its potential for further functionalization.

Research into the biological activity of 4-benzoyltetrahydro-2H-pyran-4-carbonitrile suggests that it may exhibit various pharmacological properties. Compounds containing tetrahydropyran structures have been associated with:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Antitumor Properties: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, contributing to its therapeutic potential.

Further studies are needed to fully elucidate its biological mechanisms and therapeutic applications.

Several synthetic routes have been developed for the preparation of 4-benzoyltetrahydro-2H-pyran-4-carbonitrile:

  • Condensation Reactions: A common method involves the condensation of benzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine.
  • Cyclization Reactions: Another approach includes the cyclization of suitable precursors under acidic conditions to form the tetrahydropyran ring.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps, including protection-deprotection strategies and functional group transformations to introduce the desired substituents.

These methods allow for the efficient synthesis of the compound while providing avenues for further modifications.

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential applications in developing new materials or polymers due to its chemical properties.

Interaction studies involving 4-benzoyltetrahydro-2H-pyran-4-carbonitrile focus on its binding affinities with various biological targets. These studies may include:

  • Protein-Ligand Interactions: Assessing how the compound interacts with specific proteins or enzymes, which could elucidate its mechanism of action.
  • Receptor Binding Studies: Evaluating its affinity for different receptors, potentially revealing therapeutic targets.

Such studies are crucial for understanding how this compound can be utilized in medicinal chemistry.

Several compounds share structural similarities with 4-benzoyltetrahydro-2H-pyran-4-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrileC14H15NO3C_{14}H_{15}NO_3Contains a methoxy substituent on the benzoyl group
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrileC13H12FNO2C_{13}H_{12}FNO_2Features a fluorine atom, impacting reactivity
Tetrahydro-2H-pyran-4-carbonitrileC6H9NOC_{6}H_{9}NOLacks the benzoyl group, simpler structure
4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrileC13H16N2OC_{13}H_{16}N_2OContains an amino group, altering biological activity

These compounds highlight the diversity within this chemical family while underscoring the unique characteristics of 4-benzoyltetrahydro-2H-pyran-4-carbonitrile, particularly its structural complexity and potential biological activities.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

215.094628657 g/mol

Monoisotopic Mass

215.094628657 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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